molecular formula C11H12FNO4 B6269194 (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid CAS No. 1048368-18-8

(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid

Cat. No. B6269194
CAS RN: 1048368-18-8
M. Wt: 241.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid, or 2S-2-FAPA, is a synthetic compound with a variety of uses in the scientific research field. It is a member of the class of compounds known as amino acids, which are essential building blocks of proteins and have many important biological functions. 2S-2-FAPA has been studied extensively in recent years due to its unique properties and potential applications in laboratory research.

Scientific Research Applications

2S-2-FAPA has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, and as a catalyst in organic reactions. It has also been used as a fluorescent probe for the detection of proteins, and as a fluorescent marker for imaging and tracking of cells. In addition, 2S-2-FAPA has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics and drug metabolism.

Mechanism of Action

The mechanism of action of 2S-2-FAPA is not yet fully understood. However, it is known that 2S-2-FAPA binds to proteins and enzymes, and can affect their structure and function. It has been suggested that 2S-2-FAPA can induce conformational changes in proteins, and can also inhibit enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2S-2-FAPA are not yet fully understood. However, it has been suggested that 2S-2-FAPA can modulate the activity of certain enzymes, such as proteases and phosphatases, and can also affect the expression of certain genes. In addition, 2S-2-FAPA has been shown to affect the metabolism of certain drugs, and to have an effect on the growth and development of cells.

Advantages and Limitations for Lab Experiments

The use of 2S-2-FAPA in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is non-toxic, and can be used in a variety of experiments without causing any significant side effects. However, 2S-2-FAPA is not suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH levels.

Future Directions

The potential future directions for 2S-2-FAPA are numerous. Further research is needed to determine the exact mechanism of action of 2S-2-FAPA, and to better understand its biochemical and physiological effects. In addition, further research is needed to explore the potential applications of 2S-2-FAPA in the study of proteins, enzymes, and drug metabolism. Finally, further research is needed to explore the potential use of 2S-2-FAPA in the development of new drugs and therapies.

Synthesis Methods

2S-2-FAPA can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 4-fluorophenylacetic acid and 2-amino-3-hydroxypropanoic acid. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields 2S-2-FAPA as the product. Other methods for the synthesis of 2S-2-FAPA include the reaction of 4-fluorobenzaldehyde and 2-amino-3-hydroxypropionic acid, as well as the reaction of 4-fluorobenzylamine and 2-hydroxy-3-carboxypropanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorophenylacetic acid", "N,N-dimethylformamide", "thionyl chloride", "sodium hydroxide", "L-serine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "1. Conversion of 4-fluorophenylacetic acid to 4-fluorophenylacetyl chloride using thionyl chloride", "2. Reaction of 4-fluorophenylacetyl chloride with L-serine in the presence of N,N-dimethylformamide and triethylamine to form (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid", "3. Activation of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide", "4. Reaction of the activated (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid with acetic anhydride to form the acetylated derivative", "5. Deprotection of the acetylated derivative using hydrochloric acid and sodium bicarbonate", "6. Isolation of the target compound by extraction with diethyl ether and purification by recrystallization from water" ] }

CAS RN

1048368-18-8

Molecular Formula

C11H12FNO4

Molecular Weight

241.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.